molecular formula C20H23N5O3 B2941546 8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915928-37-9

8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2941546
CAS RN: 915928-37-9
M. Wt: 381.436
InChI Key: YODQZDUPIFCFML-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA and are involved in cellular energy transfer and protein synthesis .


Molecular Structure Analysis

The compound has a purine core, which is a two-ring system composed of a pyrimidine ring fused to an imidazole ring. It also has various substituents on the purine core, including a 3-hydroxypropyl group and a 4-methylbenzyl group .


Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations, depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and substituents. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Properties

The chemical compound falls within the broader category of mesoionic purinone analogs and imidazo[2,1-f]purine derivatives, which have been extensively studied for their unique properties and potential applications in scientific research. One study focuses on the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, which are analogs of purine-2,8-dione. These compounds exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, showcasing their potential for further chemical modifications and applications in biochemical studies (Coburn & Taylor, 1982).

Antiviral Activity

Another research avenue explores the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues. The creation of these compounds involves intricate chemical synthesis, yielding products tested against various viruses in tissue culture. This study underscores the potential use of imidazo[2,1-f]purine derivatives in developing novel antiviral drugs (Kim et al., 1978).

Pharmacological Evaluation

Research on the structure-activity relationships and molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones reveals their affinity for serotoninergic and dopaminergic receptors. This line of study is instrumental in identifying potential therapeutic agents for treating mood disorders, indicating the value of these compounds in psychiatric and neurological research (Zagórska et al., 2015).

Safety Evaluation

The toxicological evaluation of novel compounds related to the chemical structure , for use in food and beverage applications, highlights the importance of assessing safety for consumer health. Such studies ensure that any potential applications of these compounds in flavor modification or food processing meet rigorous safety standards (Karanewsky et al., 2016).

Mechanism of Action

The biological activity of purine derivatives can vary widely. Some purine derivatives are used as drugs and can have mechanisms of action involving interactions with enzymes, receptors, or nucleic acids .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of purine derivatives is a very active area of research, with potential applications in medicine, biochemistry, and materials science .

properties

IUPAC Name

6-(3-hydroxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-5-7-15(8-6-13)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-4-10-26)14(2)11-24(16)19/h5-8,11,26H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQZDUPIFCFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCO)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16618991

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